(4-Propylcyclohexyl)benzene

描述

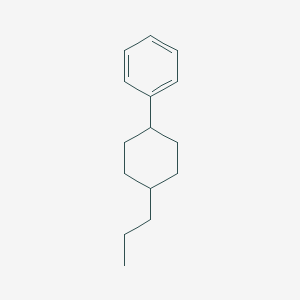

(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It consists of a benzene ring substituted with a cyclohexyl group at the para position, which is further substituted with a propyl group. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: (4-Propylcyclohexyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure hydrogenation of p-hydroxypropiophenone, followed by dehydration and low-pressure hydrogenation to achieve high purity levels .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes electrophilic substitution, activated by the electron-donating cyclohexylpropyl group. Key reactions include:

Nitration :

-

Reagent : HNO₃/H₂SO₄ (nitrating mixture)

-

Conditions : 50–60°C

-

Product : 3-Nitro-(4-propylcyclohexyl)benzene (major) and 2-nitro derivatives (minor) .

Halogenation :

-

Reagent : X₂ (Cl₂, Br₂) with FeX₃ or AlCl₃

-

Conditions : Room temperature

-

Product : 3-Halo-(4-propylcyclohexyl)benzene (para/ortho-directing effect) .

Sulfonation :

Oxidation Reactions

The propyl chain and cyclohexane ring are susceptible to oxidation:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Propyl Oxidation | KMnO₄ (acidic/basic medium) | 4-(Carboxycyclohexyl)benzoic acid |

| Ring Oxidation | O₃ followed by H₂O₂ | Cyclohexane-diol derivatives |

Reduction Reactions

The benzene ring can be hydrogenated under catalytic conditions:

Catalytic Hydrogenation :

-

Reagent : H₂ (1–3 atm) with Pd/C or Raney Ni

-

Conditions : 80–120°C

-

Product : 4-Propylcyclohexylcyclohexane (saturated bicyclic hydrocarbon) .

Reaction with Azides

-

Reagent : Sodium azide (NaN₃)

-

Conditions : Room temperature, polar solvents

-

Product : Orange-colored triazole derivatives via Huisgen cycloaddition (requires alkyne intermediates; indirect pathway) .

Metabolic and Environmental Transformations

In biological systems, this compound undergoes:

-

Hydroxylation : CYP450 enzymes introduce -OH groups to the cyclohexane ring .

-

Dealkylation : Cleavage of the propyl chain forms cyclohexylbenzene derivatives .

Mechanistic Insights

-

EAS Directionality : The electron-donating cyclohexylpropyl group directs substituents to the meta position due to steric hindrance and electronic effects .

-

Oxidative Selectivity : Strong oxidants like KMnO₄ preferentially attack the tertiary C-H bonds in the propyl chain over the aromatic ring .

This compound’s reactivity profile supports applications in liquid crystal synthesis, pharmaceutical intermediates, and materials science, though environmental persistence of its derivatives warrants further study .

科学研究应用

Overview:

Recent research has identified (4-Propylcyclohexyl)benzene as an emerging organic pollutant due to its persistence and potential for bioaccumulation in ecosystems.

Findings:

A study reported that this compound is part of a group of liquid crystal monomers that can bioaccumulate in aquatic organisms, raising concerns about ecological health . The study indicated that certain LCMs, including those derived from this compound, exhibited biodilution across food webs, except for specific compounds that showed significant accumulation.

Table 2: Bioaccumulation Data of Liquid Crystal Monomers

| Monomer | Bioaccumulation Factor | Organism Type |

|---|---|---|

| 1-(4-propylcyclohexyl)-4-vinylcyclohexane | High | Aquatic Invertebrates |

| 1-ethoxy-2,3-difluoro-4-(4-(4-propylcyclohexyl) cyclohexyl) benzene | Moderate | Fish |

Toxicological Studies

Overview:

The toxicological profile of this compound has been investigated due to its potential health effects associated with exposure.

Case Study:

Research has shown that exposure to certain concentrations of liquid crystal monomers can lead to adverse health effects, including hematological changes in laboratory animals . The findings suggest a need for further investigation into the long-term effects of exposure to these compounds.

Industrial Applications

Overview:

Beyond LCDs, this compound is explored for various industrial applications due to its chemical stability and adaptability.

Applications Include:

- Solvents: Used in organic synthesis as a solvent due to its favorable properties.

- Additives: Incorporated into formulations for enhancing product stability and performance.

作用机制

(4-Propylcyclohexyl)benzene exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, blocking the ion channel and preventing the influx of calcium ions. This reduces neuronal excitability and neurotransmitter release, which is crucial in studying neurological conditions.

相似化合物的比较

- 1-Ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB)

- 4′′-Ethyl-2 ′-fluoro-4-propyl-1,1 ′:4 ′,1 ′′-terphenyl (EFPT)

Comparison: (4-Propylcyclohexyl)benzene is unique due to its specific structure, which allows it to act as an NMDA receptor antagonist without psychoactive effects. Similar compounds like EPPB and EFPT are also used in liquid crystal technology but may have different environmental persistence and transformation products .

生物活性

(4-Propylcyclohexyl)benzene is an organic compound characterized by a benzene ring substituted with a propylcyclohexyl group. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its interactions with biological systems and its role in the metabolism of other compounds.

The molecular formula of this compound is , with a molecular weight of approximately 178.28 g/mol. Its structure allows for moderate solubility in organic solvents, which is essential for its biological activity and interaction with cellular components.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are pivotal in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs. Inhibition of these enzymes can lead to altered drug efficacy and toxicity profiles, making it crucial to understand its interactions in pharmacological contexts .

Toxicological Implications

The compound's metabolites have been studied for their potential toxicity. A recent study identified several metabolites resulting from the biotransformation of this compound, some of which were classified as toxic using Ecological Structure Activity Relationships (ECOSAR). These findings emphasize the need for further toxicological assessments to evaluate the ecological and human safety of this compound and its derivatives .

Case Studies

- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 and CYP2C9 activity in vitro, impacting the metabolism of various pharmaceuticals. This inhibition could lead to increased plasma concentrations of drugs metabolized by these pathways, raising concerns about potential drug-drug interactions .

- Environmental Persistence : Research on liquid crystal monomers, including this compound, highlighted its persistence in the environment and potential bioaccumulation. The compound was detected in e-waste dust samples, raising concerns about its ecological impact and the need for monitoring its presence in environmental matrices .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | Ethoxy group on benzene | Moderate absorption; potential drug interaction effects |

| 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene | Pentyl and propylcyclohexyl groups | Notable for anti-inflammatory effects; requires further study |

| 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Fluorinated variant | Increased toxicity potential; significant metabolic pathways identified |

属性

IUPAC Name |

(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUTKLGUISGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300263 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-94-9 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Propylcyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。